
1-Chloro-4,5-difluoro-2-methylbenzene
Overview
Description
1-Chloro-4,5-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
The synthesis of 1-Chloro-4,5-difluoro-2-methylbenzene typically involves the halogenation of methylbenzene derivatives. One common method includes the reaction of 2-methylbenzene with chlorine and fluorine under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the efficiency and selectivity of the halogenation process .
Chemical Reactions Analysis
1-Chloro-4,5-difluoro-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form corresponding benzoic acid derivatives or reduced to form simpler hydrocarbons.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
1-Chloro-4,5-difluoro-2-methylbenzene is widely used as an intermediate in organic synthesis. It facilitates the construction of various complex molecules through:
- Nucleophilic Aromatic Substitution Reactions : The electron-withdrawing effects of the halogen substituents activate the benzene ring for nucleophilic attack, enabling the formation of substituted aromatic compounds .
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Replacement of halogens with nucleophiles |
Oxidation | Conversion to benzoic acid derivatives |
Reduction | Formation of simpler hydrocarbons |
Coupling Reactions | Formation of complex structures |
Pharmaceutical Development
The compound serves as a building block for pharmaceuticals and agrochemicals. It has been utilized in synthesizing various biologically active compounds:
- Schiff Base Metal Complexes : Research has shown that metal complexes derived from this compound exhibit bactericidal activity against both Gram-negative and Gram-positive bacteria.
Electrophotocatalytic Reactions
Recent studies have explored its role in electrophotocatalytic nucleophilic aromatic substitution reactions. For instance, it has been effectively used to generate arylated products under mild conditions, showcasing its versatility in advanced synthetic methodologies .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated that this compound was used to synthesize a series of indole derivatives with significant biological activity. These derivatives showed potential therapeutic effects against various diseases, highlighting the compound's importance in medicinal chemistry.
Case Study 2: Antibacterial Activity
In vitro tests on Schiff base metal complexes derived from this compound revealed effective antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. The results indicated that modifications to the metal complexes could enhance their efficacy.
Mechanism of Action
The mechanism of action of 1-Chloro-4,5-difluoro-2-methylbenzene involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms activate the benzene ring towards nucleophilic attack. This results in the formation of substituted aromatic compounds .
Comparison with Similar Compounds
1-Chloro-4,5-difluoro-2-methylbenzene can be compared with other similar compounds such as:
- 1-Chloro-2,4-difluorobenzene
- 1-Chloro-4-fluoro-2-methylbenzene
- Chlorotoluenes (e.g., 1-chloro-2-methylbenzene, 1-chloro-3-methylbenzene, 1-chloro-4-methylbenzene)
These compounds share similar structural features but differ in the position and number of substituents on the benzene ring. The unique combination of chlorine, fluorine, and methyl groups in this compound imparts distinct chemical properties and reactivity .
Biological Activity
1-Chloro-4,5-difluoro-2-methylbenzene, also known by its chemical formula C7H5ClF2, is an aromatic compound characterized by the presence of a chlorine atom and two fluorine atoms attached to a methyl-substituted benzene ring. This compound has garnered attention in various fields, including organic chemistry, medicinal chemistry, and environmental science, due to its unique structure and potential biological activities.
Chemical Structure and Properties
The structural configuration of this compound is significant for its reactivity and biological interactions. The chlorine and fluorine substituents enhance the compound's electrophilic nature, making it a suitable candidate for various chemical reactions.
Property | Value |
---|---|
Molecular Formula | C7H5ClF2 |
Molecular Weight | 162.57 g/mol |
Boiling Point | Data not available |
Melting Point | Data not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its binding affinity and selectivity towards these targets, potentially modulating the activity of various biochemical pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation: It could interact with cellular receptors, influencing signal transduction processes.
Biological Evaluations
Research has indicated various biological activities associated with this compound:
- Antimicrobial Activity: Studies have explored its potential as an antimicrobial agent against various pathogens.
- Anticancer Properties: Preliminary evaluations suggest that the compound may exhibit cytotoxic effects on certain cancer cell lines.
- Pharmacological Applications: Its unique properties make it a candidate for drug development, particularly in synthesizing pharmaceuticals with targeted biological effects.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of halogenated compounds, including this compound. The results indicated that this compound showed significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Anticancer Screening
In a related study focusing on cancer cell lines, this compound was tested for cytotoxicity against several cancer types. The findings revealed that it exhibited selective cytotoxicity toward certain T-lymphoblastic cell lines while showing minimal effects on normal cells.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Chloro-3-fluoro-4-methylbenzene | C7H6ClF | Different fluorine position affects reactivity |
1-Chloro-2-fluoro-4-methylbenzene | C7H6ClF | Variations in substitution pattern influencing properties |
1-Fluoro-4,5-dichloro-2-methylbenzene | C7H5Cl2F | Contains two chlorine substituents |
The presence of both chlorine and difluoromethyl groups in this compound contributes to its distinct reactivity profile compared to these similar compounds.
Q & A
Q. Basic: What are the recommended safety protocols for handling 1-chloro-4,5-difluoro-2-methylbenzene in laboratory settings?
Answer:
Safe handling requires adherence to industrial hygiene practices:
- Engineering controls : Use closed systems or local exhaust ventilation to minimize vapor exposure .
- Personal Protective Equipment (PPE) :
- Respiratory: NIOSH-approved vapor respirator.
- Gloves: Nitrile or neoprene gloves.
- Eye protection: Safety goggles with side shields or face shields.
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers). Regularly inspect containers for degradation .
Q. Basic: How can researchers optimize the synthesis of this compound?
Answer:
Synthesis optimization involves:
- Catalyst selection : Aluminum chloride (AlCl₃) is effective for Friedel-Crafts alkylation/chlorination of aromatic precursors (e.g., toluene derivatives) .
- Reaction monitoring : Use GC-MS or HPLC to track intermediate formation and purity.
- Temperature control : Maintain 40–60°C to balance reaction rate and side-product minimization .
Table 1 : Example reaction parameters
Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
2-Methyl-4,5-difluorotoluene | AlCl₃ | 50 | 78 | 95 |
1,2-Difluoro-4-methylbenzene | FeCl₃ | 60 | 62 | 88 |
Q. Basic: What analytical techniques are critical for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Identifies fluorine substitution patterns (δ ~ -110 to -150 ppm for aromatic fluorines) .
- ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 178.56 g/mol) via high-resolution MS (HRMS) .
- X-ray Crystallography : Resolve crystal packing and bond angles for structural validation .
Q. Advanced: How do electronic effects of chlorine and fluorine substituents influence its reactivity in cyclialkylation reactions?
Answer:
- Electron-withdrawing effects : Fluorine and chlorine deactivate the aromatic ring, directing electrophilic substitution to the methyl-bearing position.
- Mechanistic studies : Use AlCl₃ to generate carbocation intermediates. Monitor reaction pathways via isotopic labeling (e.g., deuterated analogs) to track hydride shifts .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .
Q. Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Answer:
- Systematic validation :
- Collaborative verification : Share raw data via open-access platforms to enable peer validation .
Q. Advanced: What role does this compound play in material science applications, such as polymer solar cells?
Answer:
- Electron-deficient aromatic core : Enhances electron transport in conjugated polymers.
- Device integration :
- Synthesize copolymers with thiophene or benzodithiophene units.
- Characterize via UV-Vis (bandgap ~1.8–2.2 eV) and cyclic voltammetry (HOMO/LUMO levels) .
- Performance metrics : Test in bulk heterojunction solar cells; optimize annealing conditions to improve PCE (typical range: 5–7%) .
Q. Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in studying degradation pathways?
Answer:
- Synthesis of deuterated derivatives : Replace methyl hydrogens with deuterium (e.g., CD₃ group) via H/D exchange catalysis .
- Degradation tracking : Use LC-MS/MS to monitor deuterium retention in environmental samples (soil/water).
- Mechanistic insights : Isotope effects reveal rate-determining steps (e.g., C-Cl bond cleavage vs. defluorination) .
Q. Advanced: What computational tools are best suited for predicting its environmental persistence?
Answer:
- QSPR models : Predict biodegradation half-lives using descriptors like logP and topological polar surface area .
- Molecular dynamics (MD) simulations : Model interactions with soil organic matter or aqueous interfaces.
- Ecotoxicity databases : Cross-reference with EPA CompTox Dashboard for hazard assessment .
Properties
IUPAC Name |
1-chloro-4,5-difluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZMDIAFGCOUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598901 | |
Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252936-45-1 | |
Record name | 1-Chloro-4,5-difluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90598901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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